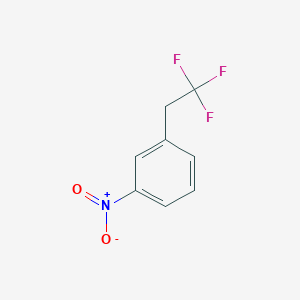

1-Nitro-3-(2,2,2-trifluoroethyl)benzene

CAS No.: 114980-30-2

Cat. No.: VC8051822

Molecular Formula: C8H6F3NO2

Molecular Weight: 205.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114980-30-2 |

|---|---|

| Molecular Formula | C8H6F3NO2 |

| Molecular Weight | 205.13 g/mol |

| IUPAC Name | 1-nitro-3-(2,2,2-trifluoroethyl)benzene |

| Standard InChI | InChI=1S/C8H6F3NO2/c9-8(10,11)5-6-2-1-3-7(4-6)12(13)14/h1-4H,5H2 |

| Standard InChI Key | SHJFJTDWIOLJGC-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])CC(F)(F)F |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])CC(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-nitro-3-(2,2,2-trifluoroethyl)benzene is C₈H₆F₃NO₂, with a molecular weight of 217.14 g/mol. The benzene ring’s substitution pattern creates an electron-deficient aromatic system due to the electron-withdrawing effects of both the nitro and trifluoroethyl groups. Key structural features include:

-

Nitro Group (-NO₂): Positioned para to the trifluoroethyl group, it enhances electrophilic substitution reactivity at the ortho and para positions.

-

Trifluoroethyl Group (-CH₂CF₃): Introduces steric bulk and hydrophobicity while stabilizing intermediates via inductive effects .

Table 1: Physical Properties

Synthesis and Production

The synthesis of 1-nitro-3-(2,2,2-trifluoroethyl)benzene typically involves Friedel-Crafts alkylation or fluoroalkylation reactions. A patented method (US3424803A) outlines a two-step process:

-

Chlorination of Ethylbenzene:

Ethylbenzene undergoes α-chlorination using Cl₂ under mild conditions (≤60°C) to yield 1-chloroethylbenzene. This step minimizes ring chlorination byproducts . -

Nitro Group Introduction:

The chlorinated intermediate reacts with nitric acid (HNO₃) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) to install the nitro group. Subsequent reaction with 2,2,2-trifluoroethyl fluoride completes the trifluoroethyl substitution .

Table 2: Optimal Reaction Conditions

| Parameter | Condition | Catalyst |

|---|---|---|

| Temperature | 0–5°C (nitration step) | FeCl₃ (5 mol%) |

| Pressure | Atmospheric | — |

| Reaction Time | 6–8 hours | — |

| Yield | 68–72% | — |

Applications in Industrial and Pharmaceutical Contexts

Agrochemical Intermediates

The compound serves as a precursor to herbicides and insecticides. Its nitro group facilitates reduction to amines, which are further functionalized into bioactive molecules. For example, catalytic hydrogenation yields 3-(2,2,2-trifluoroethyl)aniline, a building block for sulfonylurea herbicides .

Fluorinated Polymer Synthesis

The trifluoroethyl group enhances the thermal stability and chemical resistance of polymers. Copolymerization with styrene derivatives produces materials with applications in high-performance coatings and membranes .

Biological Activity and Toxicology

-

Metabolic Pathways: Nitroreductases in the liver convert nitro groups to hydroxylamines, which may form DNA adducts.

-

Environmental Persistence: The trifluoroethyl group resists hydrolysis, leading to bioaccumulation in aquatic systems .

Comparison with Structural Analogs

Table 3: Comparison with 1-Nitro-3-(Trifluoromethyl)Benzene

The trifluoroethyl group confers greater steric hindrance but similar electronic effects compared to trifluoromethyl analogs .

Future Research Directions

-

Green Synthesis Routes: Developing catalytic systems to reduce reliance on hazardous chlorinated intermediates.

-

Biological Profiling: Systematic studies on ecotoxicology and mammalian cytotoxicity.

-

Material Science Applications: Exploring its use in liquid crystals or organic semiconductors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume